molecular formula C12H17BrClN3O B3027157 1-(3-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride CAS No. 1233958-24-1

1-(3-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride

Cat. No.: B3027157
CAS No.: 1233958-24-1
M. Wt: 334.64
InChI Key: MROOZRIGXCAPHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride (CAS: 1233958-24-1) is a urea derivative featuring a 3-bromophenyl group linked to a piperidin-4-yl moiety via a urea bridge, with a hydrochloride counterion. Its molecular formula is C₁₂H₁₇BrClN₃O, and it has a molecular weight of 334.64 g/mol . The compound is structurally characterized by the presence of a bromine atom at the meta position of the phenyl ring and a piperidine ring substituted at the urea nitrogen.

Properties

IUPAC Name

1-(3-bromophenyl)-3-piperidin-4-ylurea;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN3O.ClH/c13-9-2-1-3-11(8-9)16-12(17)15-10-4-6-14-7-5-10;/h1-3,8,10,14H,4-7H2,(H2,15,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROOZRIGXCAPHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)NC2=CC(=CC=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233958-24-1
Record name Urea, N-(3-bromophenyl)-N′-4-piperidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233958-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

The synthesis of 1-(3-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromophenyl isocyanate and 4-piperidinamine as the primary reactants.

    Reaction Conditions: The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to facilitate the formation of the urea linkage.

    Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, including the use of automated reactors and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

1-(3-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines or other reduced products.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride has a wide range of applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders due to its interaction with specific receptors in the brain.

    Biological Studies: The compound is used in studies exploring its effects on cellular processes and its potential as a tool for modulating biological pathways.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes, including the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group may facilitate binding to hydrophobic pockets, while the piperidinyl group can interact with polar or charged residues. These interactions can modulate the activity of the target, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound is compared to structurally related derivatives, focusing on substituent variations and their implications:

Compound Name Key Structural Differences CAS Number Molecular Weight (g/mol) References
1-(4-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride Bromine at para position on phenyl ring 1233955-50-4 334.64
1-(3-BROMOPHENYL)-3-ETHYLUREA Ethyl group replaces piperidin-4-yl moiety 195452-07-4 243.105
(E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on Chalcone backbone (α,β-unsaturated ketone) Not provided ~316.6 (calculated)
DMPI (3-{1-[(2,3-dimethyl-phenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) Piperidine fused to indole and pyridine systems Not provided Not provided

Key Observations:

  • Positional Isomerism : The para-bromophenyl analog (CAS: 1233955-50-4) shares identical molecular weight and core structure with the target compound but differs in bromine substitution position. Such positional changes often influence receptor binding affinity or metabolic stability .
  • Urea Substituents : Replacing the piperidin-4-yl group with an ethyl moiety (CAS: 195452-07-4) simplifies the structure but may reduce interactions with hydrophobic binding pockets in biological targets .
  • Chalcone Derivatives : Compounds like (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on (C3) retain the 3-bromophenyl group but incorporate an α,β-unsaturated ketone system, enabling distinct mechanisms such as intercalation or enzyme inhibition .
Cytotoxicity Against MCF-7 Breast Cancer Cells

Data from halogen-substituted chalcone analogs highlight the role of bromophenyl groups in cytotoxicity:

Compound IC₅₀ (μg/mL) Key Structural Features References
(E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on (C3) 42.22 Bromophenyl + p-tolyl ketone
(E)-1-(3-bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on (C4) 22.41 Bromophenyl + 4-isopropylphenyl ketone
1-(3-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride Not reported Bromophenyl + piperidinyl urea

Key Findings:

  • Chalcone derivatives with bromophenyl groups exhibit moderate to strong cytotoxicity (IC₅₀: 22.41–42.22 μg/mL), likely due to their ability to disrupt cancer cell proliferation via α,β-unsaturated ketone-mediated pathways .
  • However, its structural similarity to piperidine-containing compounds like DMPI (a synergist against MRSA) implies possible antimicrobial or kinase-inhibitory properties .

Biological Activity

1-(3-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H17BrClN3O
  • Molecular Weight : 334.645 g/mol
  • CAS Number : 1233958-24-1

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing piperidine moieties have been shown to induce apoptosis in various cancer cell lines. A notable study demonstrated that a related compound displayed superior cytotoxicity compared to the reference drug bleomycin in FaDu hypopharyngeal tumor cells, suggesting a promising avenue for cancer therapy through structural modifications that enhance biological activity .

Neuroprotective Effects

The compound’s structure suggests potential neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's. Research indicates that piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of neurotransmitters. The inhibition of these enzymes could lead to increased levels of acetylcholine, thereby enhancing cognitive function and offering therapeutic benefits in Alzheimer's disease .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial properties. Studies have shown that piperidine-containing compounds demonstrate activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with DNA replication processes .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated enhanced cytotoxicity in FaDu cells compared to bleomycin .
Study BNeuroprotectionInhibition of AChE and BuChE leading to improved cognitive function in animal models .
Study CAntimicrobial ActivityEffective against MRSA and M. tuberculosis, with mechanisms involving cell wall disruption .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes such as AChE and BuChE, which are crucial for neurotransmitter regulation in neurodegenerative conditions.
  • Apoptosis Induction : Its structural properties allow it to interact with cellular pathways that promote apoptosis in cancer cells.
  • Antibacterial Mechanisms : The compound disrupts bacterial cell walls and interferes with DNA replication processes, contributing to its antimicrobial efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride
Reactant of Route 2
Reactant of Route 2
1-(3-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.